4-Chloro-8-methoxyquinoline-3-carbonitrile
Overview
Description
4-Chloro-8-methoxyquinoline-3-carbonitrile is a chemical compound with the CAS Number: 214476-78-5 . It has a molecular weight of 218.64 and its linear formula is C11H7ClN2O . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves a mixture of 1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarbonitrile, phosphorous oxochloride, and a few drops of DMF . This mixture is refluxed for 0.5 hours, then evaporated to dryness and diluted with hexanes . The solid is collected and mixed with cold dilute sodium carbonate solution and extracted several times with ethyl acetate . The organic layer is dried over sodium sulfate and filtered through a pad of silica gel . Removal of the solvent gives 4-chloro-8-methoxy-3-quinolinecarbonitrile as an off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-8-methoxy-3-quinolinecarbonitrile . The InChI code for this compound is 1S/C11H7ClN2O/c1-15-9-4-2-3-8-10 (12)7 (5-13)6-14-11 (8)9/h2-4,6H,1H3 .
Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .
Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-8-methoxyquinoline-3-carbonitrile is a compound synthesized through a series of reactions, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. This compound, with an overall yield of 33.81%, has been studied for its synthesis process, optimizing reaction conditions, and confirming the product using 1H NMR and MS techniques (Jiang Jia-mei, 2010).
Optoelectronic and Charge Transport Properties
A study explored the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds similar to this compound. The research utilized density functional theory (DFT) and time-dependent DFT for the ground and excited states geometries. Quantum chemical insights, such as the analysis of frontier molecular orbitals and molecular electrostatic potentials, indicated the potential of these compounds as multifunctional materials (A. Irfan et al., 2020).
Applications in Corrosion Inhibition
Novel quinoline derivatives, closely related to this compound, have been computationally studied for their adsorption and corrosion inhibition properties on iron. The study involved quantum chemical calculations and molecular dynamics simulation, revealing insights into the relationship between corrosion inhibition and global reactivity descriptors. The results align with experimental inhibition efficiency, demonstrating the compounds' potential as corrosion inhibitors (Şaban Erdoğan et al., 2017).
Chemical Reactions and Biological Activity
A comprehensive review of chloroquinoline-3-carbonitrile derivatives, which include compounds similar to this compound, details various synthetic methods and chemical reactions. These compounds have been used in producing biologically active compounds, showcasing their significance in medicinal chemistry (R. Mekheimer et al., 2019).
Chemosensor Applications
Research on 5-Chloro-8-methoxyquinoline, a closely related compound, suggests its application as a chemosensor for cadmium. It exhibits a significant increase in fluorescence upon interaction with Cd2+ ions, indicating potential use in detecting cadmium in waste streams and food products (L. Prodi et al., 2001).
Corrosion Inhibition in Mild Steel
Another study on quinoline derivatives, akin to this compound, examined their role as green corrosion inhibitors for mild steel in acidic medium. Through various analytical techniques like SEM, AFM, and XPS studies, these compounds demonstrated significant inhibition efficiency, underscoring their potential in corrosion protection applications (Priyanka Singh et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-8-methoxyquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-9-4-2-3-8-10(12)7(5-13)6-14-11(8)9/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPIITUWOZXTTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625837 | |
Record name | 4-Chloro-8-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214476-78-5 | |
Record name | 4-Chloro-8-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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